Udp chloroacetol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

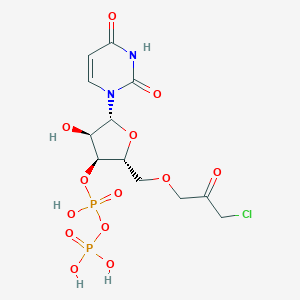

Uridine 5’-diphosphate chloroacetol: is a nucleotide derivative that plays a significant role in various biochemical processes. It is composed of uridine, a ribose sugar, and a diphosphate group, with a chloroacetol moiety attached. This compound is involved in numerous cellular functions, including the synthesis of glycogen and the regulation of metabolic pathways.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of uridine 5’-diphosphate chloroacetol typically involves the phosphorylation of uridine followed by the introduction of the chloroacetol group. One common method includes the use of uridine, sodium dihydrogen phosphate, glucose, magnesium sulfate, and brewer’s yeast in a mixed fermentation process. The fermentation yields uridine 5’-diphosphate, which is then subjected to further chemical modifications to introduce the chloroacetol group .

Industrial Production Methods: Industrial production of uridine 5’-diphosphate chloroacetol often employs large-scale fermentation techniques followed by purification processes. The fermentation broth is cooled, separated, and purified through crystallization and drying steps to obtain the final product with high purity and yield .

化学反应分析

Mechanism of Enzyme Inactivation

UDP-chloroacetol selectively alkylates Cysteine 260 in the active site of UGDH from Streptococcus pyogenes via nucleophilic substitution. The reaction proceeds as follows:

-

Nucleophilic attack : The thiol group (-SH) of Cys260 attacks the β-carbon of the chloroacetol moiety.

-

Displacement : Chloride ion (Cl⁻) is eliminated, forming a stable thioether bond between the enzyme and inhibitor .

Key kinetic parameters :

| Parameter | Value | Significance |

|---|---|---|

| Inhibition constant (Kᵢ) | 2.7 µM | High affinity for UGDH |

| Rate constant (kᵢ/Kᵢ) | 2 × 10³ mM⁻¹ min⁻¹ | Rapid, irreversible inactivation |

Specificity and Structural Requirements

The reaction specificity is dictated by:

-

UDP moiety : Essential for binding to UGDH’s nucleotide-binding domain. Truncated analogs like chloroacetol phosphate (lacking UDP) show no inhibitory activity .

-

Chloroacetol group : The β-chloroethyl structure enables selective alkylation without nonspecific protein cross-linking.

Control experiment :

-

Incubation of UGDH with chloroacetol phosphate (lacking UDP) resulted in no detectable inactivation, confirming the UDP group’s role in target engagement .

Thermodynamic and Kinetic Analysis

-

Activation energy : The reaction follows a second-order kinetic model, with geometry optimization and electronic rearrangements contributing 60% and 40% to the activation energy, respectively .

-

Irreversibility : The covalent thioether bond prevents enzymatic turnover, making inhibition permanent under physiological conditions.

Biological Implications

-

Antimicrobial potential : By blocking UDP-glucuronic acid synthesis, UDP-chloroacetol disrupts capsular polysaccharide production in pathogenic bacteria (e.g., Streptococcus spp.), reducing virulence .

-

Tool for metabolic studies : Used to probe UGDH’s role in glycosaminoglycan biosynthesis and bacterial pathogenesis .

科学研究应用

Uridine 5’-diphosphate chloroacetol has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of complex carbohydrates and glycoconjugates.

Biology: The compound is involved in the study of metabolic pathways and enzyme functions.

Medicine: It is used in research related to metabolic disorders and as a potential therapeutic agent.

Industry: The compound is utilized in the production of bioactive molecules and as a biochemical reagent

作用机制

The mechanism of action of uridine 5’-diphosphate chloroacetol involves its role as a substrate for various enzymes. It participates in the transfer of glucose and other sugar moieties to acceptor molecules, facilitating the synthesis of glycogen and other polysaccharides. The compound interacts with specific molecular targets, including glycosyltransferases and other enzymes involved in carbohydrate metabolism .

相似化合物的比较

- Uridine 5’-diphosphate glucose

- Uridine 5’-diphosphate galactose

- Uridine 5’-diphosphate glucuronic acid

Comparison: Uridine 5’-diphosphate chloroacetol is unique due to the presence of the chloroacetol group, which imparts distinct chemical properties and reactivity. Unlike uridine 5’-diphosphate glucose and uridine 5’-diphosphate galactose, which are primarily involved in glycogen and polysaccharide synthesis, uridine 5’-diphosphate chloroacetol has specialized applications in biochemical research and industrial processes .

属性

CAS 编号 |

125303-04-0 |

|---|---|

分子式 |

C12H17ClN2O13P2 |

分子量 |

494.67 g/mol |

IUPAC 名称 |

[(2R,3S,4R,5R)-2-[(3-chloro-2-oxopropoxy)methyl]-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-3-yl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C12H17ClN2O13P2/c13-3-6(16)4-25-5-7-10(27-30(23,24)28-29(20,21)22)9(18)11(26-7)15-2-1-8(17)14-12(15)19/h1-2,7,9-11,18H,3-5H2,(H,23,24)(H,14,17,19)(H2,20,21,22)/t7-,9-,10-,11-/m1/s1 |

InChI 键 |

SUOHVUDMBFAFKZ-QCNRFFRDSA-N |

SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COCC(=O)CCl)OP(=O)(O)OP(=O)(O)O)O |

手性 SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COCC(=O)CCl)OP(=O)(O)OP(=O)(O)O)O |

规范 SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COCC(=O)CCl)OP(=O)(O)OP(=O)(O)O)O |

Key on ui other cas no. |

125303-04-0 |

同义词 |

UDP chloroacetol uridine 5'-diphosphate chloroacetol |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。